Cas no 10159-79-2 (Octahydro-2H-quinolizin-1-yl-methanol)

Octahydro-2H-quinolizin-1-yl-methanol structure
10159-79-2 structure
Nome del prodotto:Octahydro-2H-quinolizin-1-yl-methanol
Numero CAS:10159-79-2
MF:C10H19NO
MW:169.263962984085
MDL:MFCD00017327
CID:235751
PubChem ID:297272

Octahydro-2H-quinolizin-1-yl-methanol Proprietà chimiche e fisiche

Nomi e identificatori

    • 2H-Quinolizine-1-methanol,octahydro-
    • 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethanol
    • LUPININE
    • (+-)-Epilupinin
    • (1R,9aR)-1-(Octahydroquinolizin-1-yl)methanol
    • < 14C> -Lupinin
    • 1-Epilupinine
    • 1-Hydroxymethylchinalisidin
    • 2H-Quinolizine-1-methanol, octahydro-, (1R-trans)-
    • 2H-Quinolizine-1-methanol, octahydro-, (1S-cis)-
    • AC1L6RDW
    • DL-1-Epilupinin
    • Maybridge1_002482
    • octahydroquinolizin-1-yl-methanol
    • SureCN914675
    • UPCMLD-DP047
    • (OCTAHYDRO-QUINOLIZIN-1-YL)-METHANOL
    • OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHANOL
    • (octahydro-1H-quinolizin-1-yl)methanol
    • 1-(Hydroxymethyl)octahydro-2H-quinolizine
    • Lupinine, (Octahydro-2H-quinolizin-1-yl)methanol
    • CCG-47843
    • 10248-30-3
    • (hydroxymethyl)octahydro quinolizine
    • SR-01000637434-4
    • F0451-0451
    • SCHEMBL914675
    • NSC-168348
    • NCGC00095325-03
    • BB 0260512
    • HMS548I18
    • octahydro-1H-quinolizin-1-ylmethanol
    • FT-0636646
    • 1212428-68-6
    • SB45319
    • 2H-Quinolizine-1-methanol, octahydro-
    • SR-01000637434
    • NCGC00095325-01
    • DTXSID80871679
    • MFCD00017327
    • AKOS015840860
    • SR-01000637434-1
    • 10159-79-2
    • FT-0604398
    • CERAPP_61140
    • EN300-114803
    • NCGC00095325-04
    • (Octahydro-2H-quinolizin-1-yl)methanol
    • SDCCGMLS-0065897.P001
    • NSC168348
    • PS-3068
    • CDS1_000194
    • Octahydro-2H-quinolizin-1-ylmethanol #
    • DTXSID10304925
    • SR-01000637434-3
    • 2-(NAPHTHALEN-1-YLAMINO)-BENZOICACID
    • UPCMLD-DP047:001
    • DivK1c_001234
    • HDVAWXXJVMJBAR-UHFFFAOYSA-N
    • Octahydro-2H-quinolizin-1-yl-methanol
    • MDL: MFCD00017327
    • Inchi: InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2
    • Chiave InChI: HDVAWXXJVMJBAR-UHFFFAOYSA-N
    • Sorrisi: C1CCN2CCCC(CO)C2C1

Proprietà calcolate

  • Massa esatta: 169.14677
  • Massa monoisotopica: 169.147
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 1
  • Complessità: 149
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 23.5Ų
  • XLogP3: 1.2

Proprietà sperimentali

  • Densità: 1.04
  • Punto di fusione: 68-70°C
  • Punto di ebollizione: 269-270°C
  • Punto di infiammabilità: 99.1 °C
  • Indice di rifrazione: 1.525
  • PSA: 23.47
  • LogP: 1.18110

Octahydro-2H-quinolizin-1-yl-methanol Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:UN 1544
  • Codice categoria di pericolo: 23/24/25
  • Istruzioni di sicurezza: 23-36/37/39
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:R23/24/25
  • Classe di pericolo:IRRITANT
  • Termine di sicurezza:S23-36/37/39

Octahydro-2H-quinolizin-1-yl-methanol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
O237028-50mg
Octahydro-2H-quinolizin-1-yl-methanol
10159-79-2
50mg
$ 70.00 2022-06-03
Enamine
EN300-114803-0.25g
(octahydro-1H-quinolizin-1-yl)methanol
10159-79-2 95.0%
0.25g
$42.0 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
016809-500mg
(Octahydro-quinolizin-1-yl)-methanol
10159-79-2
500mg
3251.0CNY 2021-07-13
TRC
O237028-100mg
Octahydro-2H-quinolizin-1-yl-methanol
10159-79-2
100mg
$ 115.00 2022-06-03
Enamine
EN300-114803-1.0g
(octahydro-1H-quinolizin-1-yl)methanol
10159-79-2 95.0%
1.0g
$98.0 2025-03-21
Enamine
EN300-114803-0.05g
(octahydro-1H-quinolizin-1-yl)methanol
10159-79-2 95.0%
0.05g
$23.0 2025-03-21
A2B Chem LLC
AA06190-100mg
(Octahydro-1H-quinolizin-1-yl)methanol
10159-79-2 95%
100mg
$159.00 2024-04-20
abcr
AB144902-250 mg
Octahydro-2H-quinolizin-1-ylmethanol, 95%; .
10159-79-2 95%
250mg
€86.10 2023-05-09
Chemenu
CM382567-1g
(octahydro-1H-quinolizin-1-yl)methanol
10159-79-2 CM382567
1g
$292 2022-09-04
Key Organics Ltd
PS-3068-10MG
1-(Hydroxymethyl)octahydro-2H-quinolizine
10159-79-2 >90%
10mg
£63.00 2025-02-09

Octahydro-2H-quinolizin-1-yl-methanol Letteratura correlata

  • 1. Complementary enantioselective approaches to the quinolizidine alkaloids lupinine and epilupinine by enolate Claisen rearrangements or direct allylation of piperidin-2-ylacetic acid derivatives
    Christopher Morley,David W. Knight,Andrew C. Share J. Chem. Soc. Perkin Trans. 1 1994 2903
  • 2. Stereochemistry of quinolizidine alkaloid biosynthesis: incorporation of the enantiomeric [2-2H]cadaverines into lupinine
    David J. Robins,Gary N. Sheldrake J. Chem. Soc. Chem. Commun. 1994 1331
  • 3. Application of 13C n.m.r. spectroscopy to study the biosynthesis of the quinolizidine alkaloids lupinine and sparteine
    Jatinder Rana,David J. Robins J. Chem. Soc. Perkin Trans. 1 1986 1133
  • 4. Application of 2H n.m.r. spectroscopy to study the incorporation of enantiomeric 2H-labelled cadaverines into quinolizidine alkaloids
    Alison M. Fraser,David J. Robins J. Chem. Soc. Perkin Trans. 1 1987 105
  • 5. A 13C n.m.r. study of the biosynthesis of lupinine and sparteine
    W. Marek Golebiewski,Ian D. Spenser J. Chem. Soc. Chem. Commun. 1983 1509
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:10159-79-2)Octahydro-2H-quinolizin-1-yl-methanol
A1096947
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):238.0/716.0